2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(2,2-diphenylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c26-18-21-12-7-15-27-24(21)30-22-13-16-28(17-14-22)25(29)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,15,22-23H,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVTXYKPPHHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method includes the reaction of 2,2-diphenylacetyl chloride with piperidine to form the intermediate 1-(2,2-diphenylacetyl)piperidine. This intermediate is then reacted with 2-chloronicotinonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Neuroprotective Effects
Recent studies indicate that compounds similar to 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile exhibit neuroprotective properties. For instance, research has shown that derivatives can ameliorate neuronal damage and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.
| Study | Findings |
|---|---|
| Demonstrated neuroprotective effects against chemical-induced neuronal damage in vitro. | |
| Showed potential in alleviating dopaminergic neuron loss in vivo models of Parkinson's disease. |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. In vitro assays have indicated that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 15 µM |
| ABTS Scavenging | IC50 = 12 µM |
Acetylcholinesterase Inhibition
Given the role of acetylcholinesterase in neurodegenerative disorders, the compound has been investigated for its inhibitory effects on this enzyme. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, thus improving cognitive function.
| Compound | IC50 Value |
|---|---|
| This compound | 5 µM |
Pain Management
Research has suggested that compounds with similar structures may possess analgesic properties. They may act on various pain pathways and could potentially be developed into therapeutic agents for chronic pain management.
Case Study 1: Neuroprotection in Animal Models
In a study involving mice exposed to neurotoxic agents, administration of this compound resulted in significant protection against neuronal loss and improved behavioral outcomes compared to control groups . The study highlighted the compound's ability to activate NRF2 signaling pathways, which are critical for cellular defense mechanisms against oxidative stress.
Case Study 2: Cognitive Enhancement in Alzheimer's Disease Models
Another investigation focused on the cognitive-enhancing effects of the compound in a rat model of Alzheimer's disease. The results indicated that treatment led to improved memory retention and learning capabilities, correlating with reduced acetylcholinesterase activity . These findings suggest potential applications for cognitive disorders.
Mechanism of Action
The mechanism of action of 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in signal transduction, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound shares functional groups with several pharmacologically active molecules, enabling comparisons based on structure, solubility, and target interactions. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Molecular weights for BIBP3226 and JNJ5207787 are estimated based on structural formulas.
Key Comparisons:
Structural Features: Nicotinonitrile vs. Dihydropyridine (Nifedipine): The target compound’s nicotinonitrile group differs from Nifedipine’s dihydropyridine ring but shares aromaticity and electron-withdrawing substituents (cyano vs. nitro groups). This may influence electronic properties and binding affinity to ion channels or enzymes . BIBP3226’s activity as a neuropeptide Y antagonist suggests the target compound may similarly target peptide-binding GPCRs . Piperidine and Acrylamide (JNJ5207787): The piperidine ring in the target compound and JNJ5207787 may confer conformational flexibility, aiding in receptor interactions. JNJ5207787’s acrylamide group enhances covalent binding to targets, a feature absent in the target compound .
Solubility and Pharmacokinetics: Nifedipine’s low aqueous solubility (0.05 mg/mL) is attributed to its hydrophobic dihydropyridine and nitro groups . The target compound’s larger diphenylacetyl group and nicotinonitrile core suggest even lower solubility, necessitating formulation optimization for bioavailability.
Target Specificity: BIBP3226 and JNJ5207787 demonstrate that diphenylacetyl and cyano-phenyl groups are compatible with GPCR antagonism. The target compound’s lack of charged groups (e.g., argininamide in BIBP3226) may limit its affinity for peptide receptors but favor lipid-binding targets like cannabinoid or adrenergic receptors .
Biological Activity
The compound 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a diphenylacetyl group and a nicotinonitrile moiety, contributing to its unique pharmacological profile.
1. Receptor Interaction
The compound is believed to interact with various receptors in the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs). This interaction may modulate neurotransmission, influencing cognitive functions and potentially offering neuroprotective effects.
2. Antioxidant Activity
Research indicates that similar compounds exhibit antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells. These properties are essential in preventing neurodegenerative diseases.
3. Apoptosis Induction
Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death, which is crucial for cancer therapy.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection
In a study examining the neuroprotective effects of similar compounds on neuronal cell cultures exposed to oxidative stress, results indicated a significant reduction in cell death when treated with the compound. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 2: Antitumor Activity
A series of experiments were conducted using human colorectal carcinoma (HCT116) cells treated with derivatives of the compound. Results showed a GI(50) value indicating potent growth inhibition. The mechanism was linked to the induction of apoptosis via caspase activation pathways, highlighting its potential as an anticancer agent.
Research Findings
Recent research has focused on the synthesis and evaluation of analogs related to this compound. These studies demonstrate:
- Enhanced potency against various cancer cell lines.
- Improved selectivity for nAChRs, suggesting fewer side effects compared to traditional therapies.
- Promising results in preclinical models for both neuroprotection and anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
